3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Overview
Description
3-(Cyclopentyloxy)-4-methoxybenzaldehyde: is an organic compound with the molecular formula C13H16O3. It is a benzaldehyde derivative, characterized by the presence of a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Alkylation: The 4-methoxybenzaldehyde undergoes alkylation with cyclopentanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(Cyclopentyloxy)-4-methoxybenzoic acid.
Reduction: 3-(Cyclopentyloxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of aldehyde-containing molecules on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The cyclopentyloxy and methoxy groups can influence the reactivity and selectivity of the compound in various transformations.
Molecular Targets and Pathways: In biological systems, aldehyde-containing compounds can interact with proteins and enzymes, potentially leading to the formation of covalent adducts. The specific molecular targets and pathways involved would depend on the context of the research or application.
Comparison with Similar Compounds
3-(Cyclopentyloxy)-4-methoxyphenylmethanol: This compound is similar in structure but has a hydroxyl group instead of an aldehyde group.
3-(Cyclopentyloxy)-4-methoxybenzoic acid: This compound is the oxidized form of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde.
3-(Cyclopentyloxy)-4-methoxyphenylacetic acid: This compound has an acetic acid group instead of an aldehyde group.
Uniqueness: this compound is unique due to the presence of both cyclopentyloxy and methoxy groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWPURYSWKIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371006 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67387-76-2 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67387-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde derivatives as PDE4D inhibitors and what are the downstream effects of this inhibition?
A1: this compound derivatives, particularly those with specific modifications like GEBR-7b, act as selective inhibitors of the PDE4D enzyme. [, ] PDE4D is a subtype of the phosphodiesterase 4 (PDE4) enzyme family, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. [, ] Elevated cAMP levels can then modulate downstream signaling pathways involved in various cellular processes, including memory formation. []
Q2: How does the structure of this compound derivatives relate to their potency and selectivity for PDE4D?
A2: Structure-activity relationship (SAR) studies have revealed key structural features that influence the potency and selectivity of these compounds. [] For instance, modifications to the chain length and functionality linking the catecholic moiety to the terminal cycloamine group significantly impact PDE4D inhibitory activity. [] Compounds with increased chain hydrophilicity and specific terminal amino functions demonstrate enhanced binding affinity and selectivity for the PDE4D catalytic pocket. [] Computational docking simulations further support these findings by demonstrating favorable interactions between these structural elements and the PDE4D active site. []
Q3: What are the potential therapeutic benefits of selective PDE4D inhibition by compounds like GEBR-7b?
A3: Preclinical studies suggest that selective PDE4D inhibitors like GEBR-7b hold promise for treating cognitive impairments. [] Research in rodent models has shown that GEBR-7b administration can improve memory performance without inducing significant emetic side effects, a common drawback of non-selective PDE4 inhibitors. [] This suggests that targeting PDE4D specifically may provide therapeutic benefits in conditions associated with memory deficits, such as Alzheimer's disease, while minimizing undesirable side effects.
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